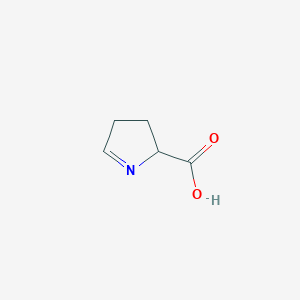

Pyrroline-5-carboxylate

Description

1-Pyrroline-5-carboxylic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

3,4-dihydro-2H-pyrrole-2-carboxylic acid has been reported in Homo sapiens with data available.

1-Pyrroline-5-carboxylic acid is an enamine or an amino acid that forms on spontaneous dehydration of L-glutamate γ -semialdehyde in aqueous solutions. The stereoisomer (S)-1-Pyrroline-5-carboxylate is an intermediate in glutamate metabolism, in arginine degradation and in proline biosynthesis and degradation and it can be converted to or be formed from the three amino acids L-glutamate, L-ornithine and L-proline. In particular, it is synthesized with the oxidation of proline by pyrroline-5-carboxylate reductase 1 (EC 1.5.1.2, PYCR1) or by proline dehydrogenase (EC 1.5.99.8, PRODH) and it is hydrolyzed to L-glutamate by delta-1-pyrroline-5-carboxylate dehydrogenase (EC 1.5.1.12, ALDH4A1). It is also one of the few metabolites that can be a precursor to other metabolites of both the urea cycle and the tricarboxylic acid (TCA) cycle.

1-Pyrroline-5-carboxylic acid is a metabolite found in or produced by Saccharomyces cerevisiae.

(L)-isomer is the biologically active form; RN given refers to cpd without isomeric designation; structure

Properties

IUPAC Name |

3,4-dihydro-2H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c7-5(8)4-2-1-3-6-4/h3-4H,1-2H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWAKNKKXGALPNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00863056 | |

| Record name | 1-Pyrroline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00863056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2906-39-0 | |

| Record name | 1-Pyrroline-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2906-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | delta-1-Pyrroline-5-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002906390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pyrroline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00863056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-PYRROLINE-5-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52TNU46DHL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Crucial Role of Pyrroline-5-Carboxylate in Proline Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrroline-5-carboxylate (P5C) is a critical metabolic intermediate situated at the crossroads of proline, glutamate (B1630785), and ornithine metabolism. As the immediate precursor to proline, its formation and reduction are pivotal steps in de novo proline biosynthesis, a pathway essential for protein synthesis, cellular redox homeostasis, and stress response. This technical guide provides an in-depth exploration of the role of P5C in proline biosynthesis, detailing the enzymatic pathways, regulatory mechanisms, and experimental methodologies used in its study. Quantitative data on enzyme kinetics are presented for comparative analysis, and key pathways and workflows are visualized to facilitate a deeper understanding of this fundamental biochemical process. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development investigating proline metabolism and its implications in health and disease.

Introduction

Proline, a unique proteinogenic imino acid, plays multifaceted roles in cellular physiology beyond its function as a building block for proteins. It is integral to collagen structure, cellular signaling, and maintaining redox balance.[1] The de novo synthesis of proline is a highly conserved process across prokaryotes and eukaryotes, underscoring its fundamental importance.[2] Central to this synthesis is the intermediate, Δ¹-pyrroline-5-carboxylate (P5C). P5C exists in a spontaneous equilibrium with its open-chain tautomer, glutamate-γ-semialdehyde (GSA).[3][4] Its strategic position links the tricarboxylic acid (TCA) cycle, the urea (B33335) cycle, and proline metabolism, making it a key regulatory node in cellular amino acid homeostasis.[4][5] Dysregulation of proline biosynthesis, and by extension P5C metabolism, has been implicated in various pathologies, including cancer and fibrotic diseases, highlighting the enzymes in this pathway as potential therapeutic targets.[1][6]

Proline Biosynthesis Pathways Converging at P5C

In mammals and plants, proline is primarily synthesized through two alternative pathways that both converge on the formation of P5C.[7][8]

The Glutamate Pathway

The principal route for proline biosynthesis, especially under stress conditions, originates from glutamate.[9][10] This pathway is localized in the mitochondria and involves two sequential enzymatic reactions catalyzed by a single bifunctional enzyme in eukaryotes, P5C synthase (P5CS).[3][11]

-

Glutamate Phosphorylation: The first step is the ATP-dependent phosphorylation of the γ-carboxyl group of glutamate to form γ-glutamyl phosphate (B84403). This reaction is catalyzed by the γ-glutamyl kinase (GK) domain of P5CS.[11][12]

-

Reduction of γ-Glutamyl Phosphate: The unstable intermediate, γ-glutamyl phosphate, is then reduced by the γ-glutamyl phosphate reductase (GPR) domain of P5CS in an NADPH-dependent manner to yield glutamate-γ-semialdehyde (GSA).[11][12] GSA spontaneously cyclizes to form P5C.[9]

In prokaryotes, these two steps are catalyzed by two separate enzymes, γ-glutamyl kinase and γ-glutamyl phosphate reductase.[3]

The Ornithine Pathway

An alternative pathway for P5C synthesis utilizes ornithine as a precursor. This pathway is particularly important in tissues like the small intestine.[13][14]

-

Transamination of Ornithine: Ornithine is converted to GSA through the action of ornithine aminotransferase (OAT), which transfers the δ-amino group of ornithine to α-ketoglutarate, producing glutamate in the process.[8][15]

-

Spontaneous Cyclization: As in the glutamate pathway, the resulting GSA spontaneously cyclizes to form P5C.[1]

The final step in both pathways is the reduction of P5C to proline.

The Final Step: Reduction of P5C to Proline

The conversion of P5C to proline is catalyzed by P5C reductase (PYCR).[3] This enzyme utilizes NADH or NADPH as a reductant. In humans, there are three isoforms of PYCR: PYCR1 and PYCR2, which are located in the mitochondria, and PYCR3 (also known as PYCRL), which is cytosolic.[1][6]

Key Enzymes and Their Regulation

The flux through the proline biosynthesis pathway is tightly regulated at the level of its key enzymes, primarily P5CS.

This compound Synthase (P5CS)

P5CS is the rate-limiting enzyme in the glutamate pathway.[16] In mammals, the ALDH18A1 gene encodes P5CS.[3] The human P5CS is a bifunctional enzyme with both γ-glutamyl kinase and γ-glutamyl phosphate reductase activities.[11]

Regulation of P5CS:

-

Feedback Inhibition: The γ-glutamyl kinase activity of P5CS is subject to feedback inhibition by proline.[17] This is a primary mechanism for controlling proline levels. Ornithine can also inhibit certain isoforms of P5CS.[16]

-

Transcriptional Regulation: The expression of the P5CS gene is upregulated in response to various cellular stresses, such as osmotic stress, leading to increased proline production.[9][16]

-

Isoforms: In humans, alternative splicing of the ALDH18A1 transcript can produce different P5CS isoforms with varying sensitivities to ornithine inhibition, suggesting tissue-specific roles in either proline or ornithine/arginine biosynthesis.[18]

This compound Reductase (PYCR)

PYCR catalyzes the final, committed step in proline biosynthesis. The presence of multiple isoforms with different subcellular localizations and cofactor preferences suggests specialized roles.[1][6]

Regulation and Isoform Specialization:

-

PYCR1 and PYCR2: These mitochondrial isoforms are highly homologous.[6] They are implicated in cancer metabolism, where their upregulation supports tumor growth.[1]

-

PYCR3 (PYCRL): This cytosolic isoform is thought to be primarily involved in the ornithine pathway for proline synthesis.[1]

-

Cofactor Preference: While all PYCR isoforms can use both NADH and NADPH, they often exhibit a preference. For instance, mitochondrial PYCRs may have a higher affinity for NADH, while the cytosolic PYCR3 may prefer NADPH.[10]

Quantitative Data on Enzyme Kinetics

The following tables summarize key kinetic parameters for the enzymes involved in P5C metabolism and proline biosynthesis. It is important to note that experimental conditions can influence these values.

| Enzyme | Organism/Isoform | Substrate | Km (mM) | Reference(s) |

| P5CS (γ-GK activity) | Vigna aconitifolia | Glutamate | 3.6 | [17] |

| P5CS (γ-GK activity) | Vigna aconitifolia | ATP | 2.7 | [17] |

| P5CS2 | Oryza sativa | ATP | 0.76 | [3] |

| Human PYCR1 (Wild-Type) | DL-P5C (NADH) | 0.04 ± 0.01 | [6] | |

| Human PYCR1 (Wild-Type) | DL-P5C (NADPH) | 0.03 ± 0.01 | [6] | |

| Human PYCR1 (T171M Variant) | DL-P5C (NADH) | 0.02 ± 0.01 | [6] | |

| Human PYCR1 (T171M Variant) | DL-P5C (NADPH) | 0.02 ± 0.01 | [6] | |

| Human PYCR3 | L-P5C (NADH) | 0.082 ± 0.007 | [11] | |

| Human PYCR3 | NADH | 0.024 ± 0.002 | [11] | |

| Ornithine Aminotransferase | Vigna aconitifolia | Ornithine | 4.0 | [9] |

Table 1: Michaelis-Menten Constants (Km) for Key Enzymes in Proline Biosynthesis.

| Enzyme | Organism/Isoform | Inhibitor | IC50 (mM) | Ki (mM) | Type of Inhibition | Reference(s) |

| P5CS (γ-GK activity) | Vigna aconitifolia | Proline | 5 | - | Competitive | [17] |

| P5CS2 | Oryza sativa | Proline | ~3 | - | Feedback | [3] |

| P5CS | Chinese Hamster Ovary | Ornithine | 0.37 | - | - | [16] |

| Human PYCR3 | L-Proline | - | 5.8 ± 0.5 | Competitive vs L-P5C | [11] | |

| Human PYCR3 | N-formyl-L-proline | - | 1.2 ± 0.1 | Competitive vs L-P5C | [11] |

Table 2: Inhibition Constants for Key Enzymes in Proline Biosynthesis.

Experimental Protocols

P5CS Activity Assay (NADPH Oxidation Method)

This assay measures the forward reaction of P5CS by monitoring the glutamate- and ATP-dependent oxidation of NADPH.

Reagents:

-

Extraction Buffer: 0.1 M Tris-HCl (pH 7.2), 10 mM β-mercaptoethanol, 10 mM MgCl₂, 1 mM PMSF.

-

Reaction Buffer: 100 mM Tris-HCl (pH 7.2), 25 mM MgCl₂, 75 mM Na-glutamate, 5 mM ATP.

-

NADPH Solution: 0.4 mM NADPH.

Procedure:

-

Homogenize tissue or cells in ice-cold extraction buffer.

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C. Collect the supernatant.

-

Determine the protein concentration of the supernatant (e.g., using the Bradford method).

-

In a spectrophotometer cuvette or microplate well, combine the reaction buffer and 100 µg of the enzyme extract.

-

Initiate the reaction by adding the NADPH solution.

-

Immediately measure the decrease in absorbance at 340 nm at 37°C for 15 minutes.

-

Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH (6.22 mM⁻¹ cm⁻¹).[1]

PYCR Activity Assay (Forward Reaction)

This assay measures the P5C-dependent oxidation of NAD(P)H.

Reagents:

-

Assay Buffer: 200 mM Tris-HCl (pH 7.5).

-

NADPH Solution: 0.4 mM NADPH.

-

P5C Solution: 1 mM DL-P5C (neutralized immediately before use).

Procedure:

-

Prepare the reaction mixture containing the assay buffer, NADPH solution, and the enzyme sample.

-

Initiate the reaction by adding the P5C solution.

-

Monitor the decrease in absorbance at 340 nm.

-

The P5CR activity is calculated as the difference in the rate of NADPH oxidation in the presence and absence of P5C.

Quantification of P5C in Biological Samples

This protocol is for the extraction, concentration, and colorimetric quantification of P5C.

Reagents:

-

Extraction Solution: 50 mM HCl.

-

Cation-Exchange Resin: Dowex AG50 WX4 (200-400 mesh).

-

Elution Solution: 1 M HCl.

-

o-Aminobenzaldehyde (oAB) Solution: For colorimetric detection.

Procedure:

-

Extract tissue samples in 50 mM HCl.

-

Centrifuge to remove cell debris.

-

Load the supernatant onto a pre-equilibrated Dowex AG50 WX4 column.

-

Wash the column with 50 mM HCl.

-

Elute P5C with 1 M HCl.

-

Quantify P5C in the eluate using a colorimetric assay with o-aminobenzaldehyde.[8]

Quantification of Proline

A specific enzymatic assay for L-proline quantification can be performed using the reverse reaction of PYCR.

Reagents:

-

Extraction Buffer: 100 mM glycine-NaOH buffer (pH 10.5).

-

NAD⁺ Solution: 10 mM NAD⁺.

-

Purified PYCR enzyme.

Procedure:

-

Homogenize plant or animal tissue in the glycine-NaOH buffer.

-

Centrifuge and collect the supernatant.

-

Heat the supernatant at 95°C for 5 minutes to inactivate endogenous enzymes.

-

In a microplate well, combine the sample, NAD⁺ solution, and purified PYCR.

-

Incubate and measure the increase in absorbance at 340 nm due to NADH production.

-

Quantify proline concentration using a standard curve of known proline concentrations.[15]

Visualizing the Pathways and Workflows

Proline Biosynthesis Pathways

Caption: Overview of the glutamate and ornithine pathways for proline biosynthesis converging at P5C.

Experimental Workflow for P5CS Activity Assay

Caption: Step-by-step workflow for the P5CS activity assay.

Conclusion

This compound is an indispensable intermediate in proline biosynthesis, linking major metabolic pathways and serving as a critical control point. The enzymes responsible for its synthesis and conversion, P5CS and PYCR, are tightly regulated and exhibit isoform-specific functions that are crucial for cellular homeostasis. A thorough understanding of the kinetics and regulation of these enzymes is paramount for elucidating the role of proline metabolism in both normal physiology and disease states. The detailed protocols and compiled quantitative data provided in this guide offer a valuable resource for researchers and drug development professionals aiming to investigate and target this vital metabolic pathway. Further research into the specific roles of the different enzyme isoforms and their regulation will undoubtedly open new avenues for therapeutic intervention in a range of human diseases.

References

- 1. plant-stress.weebly.com [plant-stress.weebly.com]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Enzymology and Regulation of δ1-Pyrroline-5-Carboxylate Synthetase 2 From Rice [frontiersin.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Functional Impact of a Cancer-Related Variant in Human Δ1-Pyrroline-5-Carboxylate Reductase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enzymology and Regulation of δ1-Pyrroline-5-Carboxylate Synthetase 2 From Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Biochemical characterization, homology modeling and docking studies of ornithine delta-aminotransferase--an important enzyme in proline biosynthesis of plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. P5C as an Interface of Proline Interconvertible Amino Acids and Its Role in Regulation of Cell Survival and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Expression and Kinetic Characterization of PYCR3 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Multifaceted Roles of Proline in Cell Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Removal of Feedback Inhibition of Δ1-Pyrroline-5-Carboxylate Synthetase Results in Increased Proline Accumulation and Protection of Plants from Osmotic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The key enzyme PYCR1 in proline metabolism: a dual driver of cancer progression and fibrotic remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Specific and Sensitive Enzymatic Assay for the Quantitation of L-Proline - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Regulation of proline biosynthesis: the inhibition of this compound synthase activity by ornithine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Removal of feedback inhibition of delta 1-pyrroline-5-carboxylate synthetase, a bifunctional enzyme catalyzing the first two steps of proline biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. rupress.org [rupress.org]

Pyrroline-5-Carboxylate: A Linchpin of Cellular Metabolism and Stress Response

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Δ¹-Pyrroline-5-carboxylate (P5C) is a critical metabolic intermediate positioned at the crossroads of proline, ornithine, and glutamate (B1630785) metabolism.[1] It is not merely a transient molecule but a key regulator of cellular processes, including redox balance, energy production, and cell fate decisions like survival and apoptosis.[2][3] P5C exists in a spontaneous tautomeric equilibrium with its open-chain form, L-glutamate-γ-semialdehyde (GSAL).[1][2] This guide provides a comprehensive overview of P5C metabolism, its role in signaling pathways, and detailed experimental protocols for its study, tailored for professionals in biomedical research and drug development.

P5C as a Central Metabolic Hub

P5C serves as the central node linking the tricarboxylic acid (TCA) cycle, the urea (B33335) cycle, and proline metabolism.[1][2] Its concentration is tightly regulated by a series of enzymes that catalyze its synthesis and degradation, primarily localized within the mitochondria and cytosol.[3][4]

Biosynthesis of P5C:

-

From Glutamate: In most eukaryotes, P5C is synthesized from glutamate in the mitochondria by the bifunctional enzyme P5C Synthase (P5CS).[2][5] P5CS has two enzymatic domains, glutamate 5-kinase (G5K) and γ-glutamyl phosphate (B84403) reductase (γ-GPR), which catalyze the ATP and NAD(P)H-dependent conversion of glutamate to P5C.[2]

-

From Ornithine: P5C can also be generated from ornithine via the mitochondrial enzyme Ornithine δ-aminotransferase (OAT), linking the urea cycle to proline metabolism.[2][3]

Catabolism and Conversion of P5C:

-

To Proline: P5C is reduced to proline by P5C Reductase (PYCR) in an NAD(P)H-dependent reaction.[1][6] This reaction can occur in both the mitochondria and the cytosol, with different PYCR isoforms localized to each compartment.[7][8]

-

To Glutamate: P5C is oxidized to glutamate by P5C Dehydrogenase (P5CDH), an NAD⁺-dependent enzyme primarily located in the mitochondria.[1][2] This reaction channels carbon from proline and ornithine back into the TCA cycle via α-ketoglutarate.[2]

-

From Proline: The catabolism of proline back to P5C is initiated by the mitochondrial inner membrane enzyme Proline Dehydrogenase/Oxidase (PRODH/POX).[2][3] This flavin-dependent oxidation couples proline degradation to the mitochondrial electron transport chain, contributing to ATP production.[2][9]

References

- 1. P5C as an Interface of Proline Interconvertible Amino Acids and Its Role in Regulation of Cell Survival and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. P5C as an Interface of Proline Interconvertible Amino Acids and Its Role in Regulation of Cell Survival and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Identification and expression profiling of proline metabolizing genes in Arabidopsis thaliana and Oryza sativa to reveal their stress-specific transcript alteration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrroline-5-carboxylate synthase senses cellular stress and modulates metabolism by regulating mitochondrial respiration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound reductase - Wikipedia [en.wikipedia.org]

- 8. academic.oup.com [academic.oup.com]

- 9. Overview of Proline Metabolism - Creative Proteomics [creative-proteomics.com]

The Discovery and Metabolic Journey of Pyrroline-5-Carboxylate: A Technical Guide

An in-depth exploration of the discovery, metabolic significance, and analytical methodologies for the pivotal intermediate, Pyrroline-5-Carboxylate (P5C), tailored for researchers, scientists, and professionals in drug development.

Discovery and History: Unraveling a Central Metabolic Hub

The journey to understanding the critical role of Δ¹-Pyrroline-5-carboxylate (P5C) in cellular metabolism began in the mid-20th century. Seminal work by Vogel and Davis in 1952 first identified P5C as a key intermediate in the biosynthesis of proline from glutamate (B1630785) in Escherichia coli.[1] Their research laid the groundwork for elucidating a fundamental pathway in amino acid metabolism. A few years later, in 1960, H.J. Strecker further solidified the understanding of this molecule by detailing its chemical synthesis and properties, providing a crucial tool for subsequent biochemical investigations.[2] These pioneering studies established P5C as a central, albeit transient, player at the crossroads of amino acid interconversion.

In eukaryotes, the enzymatic machinery for P5C synthesis was found to be more complex. It was discovered that a single bifunctional enzyme, P5C synthase (P5CS), catalyzes the initial two steps of proline biosynthesis from glutamate.[3][4] This enzyme combines the activities of glutamate kinase and γ-glutamyl phosphate (B84403) reductase.[3][5] The discovery of this bifunctional enzyme highlighted an elegant evolutionary solution for channeling a reactive intermediate. P5CS itself is subject to regulation, with two isoforms in mammals generated by alternative splicing, exhibiting different sensitivities to feedback inhibition by ornithine.[5][6]

The catabolic fate of proline also converges on P5C, through the action of proline dehydrogenase (PRODH) or proline oxidase (POX), enzymes localized to the inner mitochondrial membrane.[4] The subsequent conversion of P5C to glutamate is catalyzed by P5C dehydrogenase (P5CDH), an NAD⁺-dependent enzyme found in both the mitochondria and cytosol.[4] The characterization of these enzymes completed the core framework of the proline-P5C metabolic cycle, a critical pathway for cellular redox balance, energy production, and stress response.

The Metabolic Significance of this compound

P5C is not merely an intermediate in proline metabolism; it is a critical node connecting several major metabolic pathways, including the urea (B33335) cycle, the tricarboxylic acid (TCA) cycle, and the pentose (B10789219) phosphate pathway.[4] Its strategic position allows for the dynamic interconversion of glutamate, proline, and ornithine, facilitating metabolic flexibility in response to cellular needs.

The synthesis of P5C from glutamate is an ATP and NAD(P)H-dependent process catalyzed by P5C synthase (P5CS).[4] This pathway is crucial for de novo proline biosynthesis. Alternatively, P5C can be generated from ornithine via the reversible reaction of ornithine aminotransferase (OAT).[4] On the catabolic side, proline dehydrogenase (PRODH) oxidizes proline to P5C, a reaction that can be coupled to the electron transport chain to produce ATP.[4] P5C is then converted to glutamate by P5C dehydrogenase (P5CDH), which can subsequently be deaminated to α-ketoglutarate, an intermediate of the TCA cycle.[4] The reduction of P5C back to proline is catalyzed by P5C reductase (PYCR), utilizing NADH or NADPH as a reductant.

This intricate network of reactions, often referred to as the proline-P5C cycle, plays a vital role in cellular redox homeostasis by influencing the NAD(P)⁺/NAD(P)H ratios.[4] Dysregulation of P5C metabolism has been implicated in various pathological conditions, including cancer, where it can influence cell proliferation, apoptosis, and stress resistance.

Signaling Pathways and Metabolic Interconnections

The metabolic pathways converging on P5C are tightly regulated and interconnected with other key cellular processes.

Quantitative Data on P5C and Associated Enzymes

The enzymatic activities of the key players in P5C metabolism have been characterized in a variety of organisms. The following tables summarize the kinetic parameters for P5C synthase and P5C dehydrogenase.

Table 1: Kinetic Parameters of this compound Synthase (P5CS)

| Organism | Substrate | Km (mM) | Vmax (units) | Reference |

| Vigna aconitifolia | Glutamate | 3.6 | Not Reported | [7] |

| Vigna aconitifolia | ATP | 2.7 | Not Reported | [7] |

| Arabidopsis thaliana (AtP5CS1) | Glutamate | 1.9 (Khalf) | Not Reported | [8] |

| Arabidopsis thaliana (AtP5CS1) | ATP | 0.28 | Not Reported | [8] |

| Arabidopsis thaliana (AtP5CS1) | NADPH | 0.015 | Not Reported | [8] |

| Arabidopsis thaliana (AtP5CS2) | Glutamate | 0.74 | Not Reported | [8] |

| Arabidopsis thaliana (AtP5CS2) | ATP | 0.19 | Not Reported | [8] |

| Arabidopsis thaliana (AtP5CS2) | NADPH | 0.021 | Not Reported | [8] |

| Oryza sativa (OsP5CS2) | Glutamate | 2.18 | 1.13 µkat/mg | [9] |

| Oryza sativa (OsP5CS2) | ATP | 0.76 | Not Reported | [9] |

| Oryza sativa (OsP5CS2) | NADPH | 0.043 | Not Reported | [9] |

Table 2: Kinetic Parameters of this compound Dehydrogenase (P5CDH)

| Organism | Substrate | Km (mM) | Vmax (units) | Reference |

| Saccharomyces cerevisiae | L-P5C | 0.104 | 1.5 s⁻¹ (kcat) | [9] |

| Rattus norvegicus (liver) | P5C | 0.16 | Not Reported | [10] |

| Rattus norvegicus (liver) | NAD⁺ | 1.0 | Not Reported | [10] |

| Homo sapiens | L-P5C | 0.032 | 10.0 s⁻¹ (kcat) | [9] |

| Mycobacterium tuberculosis | P5C | 0.120 | Not Reported | [4] |

| Mycobacterium tuberculosis | NAD⁺ | 0.033 | Not Reported | [4] |

Table 3: Intracellular Concentrations of this compound

| Cell Type/Tissue | Condition | P5C Concentration | Reference |

| Arabidopsis thaliana (cultured cells) | Untreated | <0.02 µmol/g FW | [2] |

| Arabidopsis thaliana (cultured cells, p5cdh mutant) | + 200 µM P5C | ~120 nmol/g FW | [2] |

| Chinese Hamster Ovary (CHO) cells (proline prototroph) | Standard | 5.97 nmol/hr/mg protein (synthase activity) | [3][11] |

| Chinese Hamster Ovary (CHO) cells (proline auxotroph) | Standard | Not detectable | [3][11] |

Experimental Protocols

Accurate measurement of P5C and the activity of its metabolizing enzymes is crucial for studying its role in health and disease. This section provides detailed methodologies for key experiments.

Synthesis of DL-Δ¹-Pyrroline-5-Carboxylate

A stable stock of P5C is essential for use as a standard and substrate in enzymatic assays. The following protocol is based on the method of Williams and Frank.[12]

-

Dissolution: Dissolve DL-5-hydroxylysine hydrochloride in water. In a separate container, dissolve sodium metaperiodate in water and adjust the pH to 7.0.

-

Oxidation: Cool both solutions on ice before rapidly mixing them. Allow the reaction to proceed on ice for a short period.

-

Purification: Load the reaction mixture onto a Dowex AG50W-X4 cation-exchange column.

-

Elution: Elute the P5C with 1 M HCl.

-

Quantification and Storage: Collect fractions and measure the P5C concentration using a colorimetric assay (e.g., with o-aminobenzaldehyde). Pool the P5C-containing fractions and store them at 4°C in the dark.

Assay for P5C Synthase Activity (NADPH Oxidation Method)

This spectrophotometric assay measures the glutamate and ATP-dependent oxidation of NADPH.[12]

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), MgCl₂, L-glutamate, and ATP.

-

Enzyme Preparation: Prepare a cell or tissue homogenate in an appropriate extraction buffer and determine the protein concentration.

-

Assay:

-

To a cuvette, add the reaction mixture, the enzyme preparation, and NADPH.

-

Initiate the reaction by the addition of ATP.

-

Immediately monitor the decrease in absorbance at 340 nm at 37°C for a set period (e.g., 15 minutes).

-

-

Calculation: Calculate the rate of NADPH oxidation using its molar extinction coefficient (6220 M⁻¹cm⁻¹). Express the P5CS activity as nmol of NADPH oxidized per minute per mg of protein.

Assay for P5C Dehydrogenase Activity (NAD⁺ Reduction Method)

This assay measures the P5C-dependent reduction of NAD⁺ to NADH.[4]

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 7.0), NAD⁺, and chemically synthesized P5C.

-

Enzyme Preparation: Use a purified enzyme preparation or a cell/tissue extract.

-

Assay:

-

To a microplate well or cuvette, add the reaction mixture and the enzyme preparation.

-

Monitor the increase in absorbance at 340 nm at a constant temperature (e.g., 25°C).

-

-

Calculation: Determine the initial velocity of the reaction and calculate the P5CDH activity based on the molar extinction coefficient of NADH.

Quantification of P5C in Biological Samples

This method provides a relatively simple and cost-effective way to quantify P5C.[2][13]

Protocol:

-

Extraction: Homogenize the biological sample (e.g., plant tissue, cells) in an acidic solution (e.g., 50 mM HCl) on ice.[2]

-

Clarification: Centrifuge the homogenate to remove cellular debris.

-

Purification (Optional but Recommended): To remove interfering compounds, pass the supernatant through a cation-exchange column (e.g., Dowex AG50W-X4) and elute with HCl.[2]

-

Derivatization: Mix the sample with a solution of o-aminobenzaldehyde in ethanol.

-

Measurement: After a short incubation, measure the absorbance of the resulting yellow product at approximately 440 nm.[13]

-

Quantification: Determine the P5C concentration using a standard curve prepared with known concentrations of P5C.

For more sensitive and specific quantification, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended.[2]

General Protocol Outline:

-

Sample Preparation: Extract P5C from the biological matrix as described for the colorimetric assay. Further purification using solid-phase extraction (SPE) may be necessary to remove interfering substances.

-

Chromatographic Separation: Separate P5C from other metabolites using an appropriate HPLC column (e.g., HILIC or reversed-phase) with a suitable mobile phase gradient.

-

Mass Spectrometric Detection: Detect and quantify P5C using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the molecular ion of P5C) and monitoring a specific product ion generated by fragmentation.

-

Quantification: Generate a standard curve using known concentrations of a P5C standard and use this to quantify the amount of P5C in the samples. An internal standard is often used to correct for variations in sample preparation and instrument response.

Conclusion

This compound, once considered a simple intermediate in proline metabolism, is now recognized as a critical metabolic hub with far-reaching implications for cellular function, from redox balance to cell fate decisions. The foundational discoveries of the mid-20th century have paved the way for a deeper understanding of its complex roles in both normal physiology and disease. The analytical methods detailed in this guide provide the necessary tools for researchers to further explore the intricacies of P5C metabolism and its potential as a therapeutic target in a range of human disorders. As our understanding of metabolic networks continues to expand, the significance of P5C is poised to grow, offering new avenues for research and drug development.

References

- 1. Functional Characterization of Saccharomyces cerevisiae P5C Reductase, the Enzyme at the Converging Point of Proline and Arginine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. This compound synthase and proline biosynthesis: From osmotolerance to rare metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Human Δ1-pyrroline-5-carboxylate synthase: Function and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Structural Studies of Yeast Δ1-Pyrroline-5-carboxylate Dehydrogenase (ALDH4A1): Active Site Flexibility and Oligomeric State - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyrroline 5-carboxylate dehydrogenase of the mitochondrial matrix of rat liver. Purification, physical and kinetic characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound synthase activity in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Enzymology and Regulation of δ1-Pyrroline-5-Carboxylate Synthetase 2 From Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Unraveling Δ1-Pyrroline-5-Carboxylate-Proline Cycle in Plants by Uncoupled Expression of Proline Oxidation Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

The Lynchpin of Proline Metabolism: A Technical Guide to the Biochemical Properties of Pyrroline-5-Carboxylate (P5C)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrroline-5-carboxylate (P5C) is a critical metabolic intermediate situated at the crossroads of proline, glutamate (B1630785), and ornithine metabolism. This central position makes it a key regulator of cellular redox balance, a signaling molecule in stress responses and apoptosis, and a potential therapeutic target in various diseases, including cancer. This technical guide provides an in-depth exploration of the biochemical properties of P5C, offering a comprehensive resource for researchers, scientists, and drug development professionals. The guide summarizes key quantitative data, details experimental protocols for the study of P5C and its associated enzymes, and provides visual representations of relevant metabolic and signaling pathways to facilitate a deeper understanding of its complex roles in cellular physiology and pathology.

Core Biochemical Properties of P5C

This compound is a cyclic imino acid that exists in spontaneous equilibrium with its open-chain form, glutamate-γ-semialdehyde (GSA)[1]. This tautomerism is a key feature of its chemical reactivity and biological function.

Table 1: Physicochemical Properties of this compound (P5C)

| Property | Value | Reference |

| Chemical Formula | C₅H₇NO₂ | [2] |

| Molar Mass | 113.115 g/mol | [2] |

| pKa | 1.82 / 6.07 | [2] |

| Cellular Localization | Mitochondria, Cytosol |

Metabolic Hub: The Central Role of P5C in Amino Acid Interconversion

P5C is the linchpin connecting the metabolic pathways of proline, glutamate, and ornithine. Its synthesis and degradation are tightly regulated by a suite of enzymes, the activities of which dictate the metabolic flux and cellular concentrations of these interconnected amino acids.

P5C Synthesis

P5C is synthesized from two primary sources: glutamate and ornithine.

-

From Glutamate: The conversion of glutamate to P5C is a two-step process catalyzed by the bifunctional enzyme P5C Synthase (P5CS) , encoded by the ALDH18A1 gene in humans[2]. This reaction requires ATP and NADPH.

-

From Ornithine: Ornithine Aminotransferase (OAT) catalyzes the reversible transamination of ornithine to GSA, which then spontaneously cyclizes to P5C[1][3].

P5C Catabolism and Conversion

P5C can be either reduced to proline or oxidized to glutamate, depending on the cellular metabolic state and redox needs.

-

Reduction to Proline: P5C Reductase (PYCR) enzymes (PYCR1, PYCR2, and PYCRL in humans) catalyze the NAD(P)H-dependent reduction of P5C to proline. This is the final step in proline biosynthesis[4].

-

Oxidation to Glutamate: P5C Dehydrogenase (P5CDH) , encoded by the ALDH4A1 gene in humans, catalyzes the NAD⁺-dependent oxidation of GSA to glutamate[5][6].

The Proline Cycle

The interconversion of proline and P5C, catalyzed by Proline Dehydrogenase (PRODH) and PYCR respectively, forms the "proline cycle". This cycle is not merely a futile metabolic loop but plays a crucial role in transferring redox equivalents between the mitochondria and cytosol, thereby influencing cellular energy metabolism and redox signaling[7].

Caption: Metabolic pathways of this compound (P5C) synthesis and degradation.

Quantitative Data: Enzyme Kinetics

The enzymatic reactions governing P5C metabolism are characterized by specific kinetic parameters that dictate their efficiency and regulation. Understanding these parameters is crucial for developing kinetic models of metabolic flux and for designing enzyme inhibitors.

Table 2: Kinetic Parameters of Human Enzymes Involved in P5C Metabolism

| Enzyme | Substrate | Km | kcat (s⁻¹) | Reference |

| P5C Synthase (ALDH18A1) | Glutamate | 2.5 mM | - | [8] |

| ATP | 0.19 mM | - | [8] | |

| NADPH | 6.5 µM | - | [8] | |

| Ornithine Aminotransferase (OAT) | Ornithine | - | - | |

| α-Ketoglutarate | - | - | ||

| Proline Dehydrogenase (PRODH) | L-Proline | - | - | [9] |

| P5C Dehydrogenase (ALDH4A1) | P5C | 32 µM | 10.0 | [5][10] |

| NAD⁺ | 100 µM | - | [5] | |

| P5C Reductase 1 (PYCR1) | P5C | 1.72 mM | 70.4 (NADH) | [11] |

| 29.4 (NADPH) | [11] | |||

| NADH | - | 63.9 | [11] | |

| NADPH | - | 45.6 | [11] | |

| P5C Reductase 2 (PYCR2) | l-T4C | - | ~1 | [12] |

P5C as a Signaling Molecule

Beyond its metabolic role, P5C is emerging as a critical signaling molecule, particularly in the context of cellular stress responses, redox homeostasis, and apoptosis.

Redox Signaling

The interconversion of proline and P5C is tightly coupled to the cellular NADP⁺/NADPH ratio. The proline cycle can transfer reducing equivalents from the cytosol to the mitochondria, influencing the pentose (B10789219) phosphate (B84403) pathway (PPP) and the production of ROS[7]. This positions P5C as a key regulator of cellular redox balance.

Caption: The proline-P5C cycle as a shuttle for redox equivalents.

Apoptosis

The accumulation of P5C, often resulting from increased PRODH activity, can lead to the generation of reactive oxygen species (ROS) and trigger apoptosis[13][14]. PRODH is a p53-inducible gene, directly linking P5C metabolism to tumor suppression pathways.

Caption: P5C-mediated apoptosis pathway induced by p53.

Experimental Protocols

Accurate and reproducible experimental methods are essential for the investigation of P5C's biochemical properties. This section provides detailed protocols for key experiments.

Synthesis of this compound (P5C)

This protocol is adapted from a method involving the deprotection of a precursor.

Materials:

-

Di-tert-butyl (2S)-5-hydroxypyrrolidine-1,2-dicarboxylate

-

Dioxane

-

6 M Hydrochloric acid (HCl)

Procedure:

-

Dissolve Di-tert-butyl (2S)-5-hydroxypyrrolidine-1,2-dicarboxylate (e.g., 750 mg, 2.6 mmol) in dioxane (10 mL).

-

Add 6 M HCl (20 mL) to the solution.

-

Stir the reaction mixture for 1 hour at room temperature.

-

Concentrate the reaction mixture in vacuo to obtain P5C as a hydrochloride salt. The product can be used as is for subsequent experiments[15].

Caption: Workflow for the chemical synthesis of P5C.

Quantification of P5C in Biological Samples

This protocol describes a general workflow for P5C quantification, which can be adapted for HPLC-based methods.

Materials:

-

Biological sample (e.g., cell lysate, tissue homogenate)

-

Internal standard

-

Deproteinization agent (e.g., perchloric acid, trichloroacetic acid)

-

HPLC system with a suitable column and detector

Procedure:

-

Sample Preparation: Homogenize the biological sample in an appropriate buffer.

-

Deproteinization: Add a deproteinization agent to precipitate proteins. Centrifuge to collect the supernatant.

-

Derivatization (Optional but often necessary): P5C may require derivatization for sensitive detection.

-

HPLC Analysis: Inject the prepared sample into the HPLC system.

-

Quantification: Determine the concentration of P5C by comparing its peak area to that of a standard curve prepared with known concentrations of P5C.

Enzyme Activity Assays

This assay measures the consumption of NADPH.

Reagents:

-

100 mM Tris-HCl (pH 7.2)

-

25 mM MgCl₂

-

75 mM Na-glutamate

-

5 mM ATP

-

0.4 mM NADPH

-

Enzyme extract

Procedure:

-

Prepare a reaction mixture containing Tris-HCl, MgCl₂, and Na-glutamate.

-

Add the enzyme extract to the mixture.

-

Initiate the reaction by adding ATP and NADPH.

-

Monitor the decrease in absorbance at 340 nm at 37°C for 15 minutes. The rate of NADPH consumption is proportional to the P5CS activity[16].

This is a coupled assay using PYCR1.

Reagents:

-

100 mM Potassium pyrophosphate (pH 8.0)

-

10 mM α-ketoglutarate

-

0.4 mM NADH

-

0.025 mM Pyridoxal 5'-phosphate (PLP)

-

20 mM L-ornithine

-

Purified PYCR1

-

OAT sample

Procedure:

-

Prepare the assay mixture in a microplate well.

-

Pre-heat the mixture to 37°C for 10 minutes.

-

Add PYCR1 and the OAT sample to initiate the reaction.

-

Monitor the decrease in absorbance at 340 nm every 5 seconds for 30 minutes. The rate of NADH oxidation is proportional to the OAT activity[17].

This assay uses the artificial electron acceptor DCPIP.

Reagents:

-

100 mM Tris-HCl, pH 7.5

-

2.5 mM MgCl₂

-

1 mM KCN

-

0.5 mM FAD

-

0.5 mM Phenazine methosulfate

-

60 µM 2,6-dichlorophenolindophenol (DCPIP)

-

1 M Proline solution

-

Enzyme extract (solubilized mitochondria or protein extract with detergent)

Procedure:

-

Incubate the enzyme extract in the reaction buffer at 25°C until a stable baseline is observed (monitoring OD at 600 nm).

-

Start the reaction by adding the proline solution to a final concentration of 150 mM.

-

Follow the decrease in absorbance at 600 nm. The rate of DCPIP reduction is proportional to PRODH activity[18][19].

This assay measures the production of NADH.

Reagents:

-

50 mM HEPES-KOH buffer, pH 7.5

-

10 mM NAD⁺

-

1 mM L-P5C

-

Enzyme sample

Procedure:

-

Prepare the assay mixture in a microplate well.

-

Add the enzyme sample to the pre-warmed mixture (35°C).

-

Monitor the increase in absorbance at 340 nm for up to 30 minutes. The rate of NADH formation is proportional to P5CDH activity[20].

Caption: General experimental workflows for P5C-related enzyme assays.

Conclusion

This compound stands as a central and highly dynamic molecule in cellular metabolism. Its intricate involvement in amino acid interconversion, redox signaling, and apoptosis underscores its importance in maintaining cellular homeostasis and its potential as a target for therapeutic intervention. This technical guide provides a foundational resource for researchers seeking to delve into the complexities of P5C biochemistry. The provided quantitative data, detailed experimental protocols, and visual pathway representations are intended to facilitate further investigation into the multifaceted roles of this critical metabolite in health and disease. Future research focused on elucidating the precise regulatory mechanisms of P5C metabolism and its signaling functions will undoubtedly open new avenues for drug discovery and development.

References

- 1. P5C as an Interface of Proline Interconvertible Amino Acids and Its Role in Regulation of Cell Survival and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-Pyrroline-5-carboxylic acid - Wikipedia [en.wikipedia.org]

- 3. Ornithine Aminotransferase, an Important Glutamate-Metabolizing Enzyme at the Crossroads of Multiple Metabolic Pathways [mdpi.com]

- 4. PYCR1 - Wikipedia [en.wikipedia.org]

- 5. uniprot.org [uniprot.org]

- 6. ALDH4A1 aldehyde dehydrogenase 4 family member A1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 7. P5C as an Interface of Proline Interconvertible Amino Acids and Its Role in Regulation of Cell Survival and Apoptosis | MDPI [mdpi.com]

- 8. This compound synthesis from glutamate by rat intestinal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PRODH proline dehydrogenase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. uniprot.org [uniprot.org]

- 12. Kinetics of human this compound reductase in l-thioproline metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Please, carefully, pass the P5C - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Identification of Δ-1-pyrroline-5-carboxylate derived biomarkers for hyperprolinemia type II - PMC [pmc.ncbi.nlm.nih.gov]

- 16. plant-stress.weebly.com [plant-stress.weebly.com]

- 17. Two continuous coupled assays for ornithine-δ-aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Appropriate Activity Assays Are Crucial for the Specific Determination of Proline Dehydrogenase and this compound Reductase Activities [frontiersin.org]

- 19. Appropriate Activity Assays Are Crucial for the Specific Determination of Proline Dehydrogenase and this compound Reductase Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Functional characterization and expression analysis of rice δ1-pyrroline-5-carboxylate dehydrogenase provide new insight into the regulation of proline and arginine catabolism [frontiersin.org]

The Bifunctional Mechanism of Pyrroline-5-Carboxylate Synthase: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Core Catalytic and Regulatory Mechanisms of a Key Enzyme in Proline Biosynthesis

Introduction

Pyrroline-5-carboxylate synthase (P5CS) is a critical bifunctional enzyme that plays a central role in cellular metabolism by catalyzing the initial and rate-limiting steps in proline biosynthesis from glutamate (B1630785).[1][2][3] This enzyme is highly conserved across various organisms, from bacteria to humans, highlighting its fundamental importance.[4] In eukaryotes, P5CS integrates two sequential enzymatic activities into a single polypeptide: an N-terminal γ-glutamyl kinase (GK) domain and a C-terminal γ-glutamyl phosphate (B84403) reductase (GPR) domain.[4][5][6] P5CS is a key regulator of proline levels, an amino acid crucial for protein synthesis, cellular osmoprotection, redox balance, and stress responses.[1][7] Its involvement in these fundamental processes makes P5CS a subject of intense research, particularly in the fields of agriculture for developing stress-tolerant crops and in medicine as a potential therapeutic target for various diseases, including cancer and rare metabolic disorders.[1][8][9] This technical guide provides a comprehensive overview of the P5CS mechanism of action, its regulation, and the experimental approaches used for its study, tailored for researchers, scientists, and professionals in drug development.

Core Mechanism of Action: A Two-Step Catalytic Process

P5CS catalyzes the ATP- and NADPH-dependent conversion of L-glutamate to L-glutamate-γ-semialdehyde (GSA), which then spontaneously cyclizes to form Δ¹-pyrroline-5-carboxylate (P5C).[10][11] This process occurs through two distinct catalytic reactions mediated by the two functional domains of the enzyme.

Step 1: Glutamate Phosphorylation by the γ-Glutamyl Kinase (GK) Domain

The first reaction is the phosphorylation of the γ-carboxyl group of glutamate by the GK domain, utilizing a molecule of ATP. This reaction yields the unstable intermediate, γ-glutamyl phosphate, and ADP.[4][6]

Reaction: Glutamate + ATP → γ-Glutamyl Phosphate + ADP

Step 2: Reduction of γ-Glutamyl Phosphate by the γ-Glutamyl Phosphate Reductase (GPR) Domain

The highly reactive γ-glutamyl phosphate is then channeled to the GPR domain, where it is reduced by NADPH to produce L-glutamate-γ-semialdehyde (GSA) and inorganic phosphate.[5][6] The GSA molecule is in equilibrium with its cyclic form, P5C.[10]

Reaction: γ-Glutamyl Phosphate + NADPH + H⁺ → L-Glutamate-γ-semialdehyde + NADP⁺ + Pi

The close proximity and fusion of the GK and GPR domains in eukaryotic P5CS are thought to facilitate the efficient transfer of the labile γ-glutamyl phosphate intermediate, preventing its hydrolysis and diffusion.[6]

Structural Organization and Oligomerization

The P5CS enzyme is a complex molecule with distinct structural domains that contribute to its function. The N-terminal half of the protein contains the γ-glutamyl kinase (GK) domain, which is responsible for substrate binding and phosphorylation.[4] The C-terminal half houses the γ-glutamyl phosphate reductase (GPR) domain, which carries out the reduction of the phosphorylated intermediate.[4]

Structurally, the GK domain can be further divided into a glutamate-binding subdomain and an ATP-binding subdomain.[6] The GPR domain consists of an NADPH-binding subdomain, a catalytic subdomain, and an oligomerization subdomain.[6] Studies on P5CS from various organisms have revealed that the enzyme exists as a multimer, typically a dimer or a tetramer, which is crucial for its catalytic activity and regulation.[4][6] Recent cryo-electron microscopy studies have shown that Drosophila P5CS can form filamentous structures, and this filamentation is essential for the coordination between the GK and GPR domains and overall enzymatic activity.[6]

Regulation of P5CS Activity

The activity of P5CS is tightly regulated at multiple levels to control proline biosynthesis in response to cellular needs and environmental cues.

Allosteric Feedback Inhibition

One of the primary mechanisms of P5CS regulation is allosteric feedback inhibition by the end-product of the pathway, proline.[10][12] Proline binds to a regulatory site on the GK domain, competitively inhibiting the binding of glutamate.[4] This feedback loop allows the cell to maintain proline homeostasis. The sensitivity to proline inhibition can vary between different isoforms and organisms. For instance, site-directed mutagenesis studies in Vigna aconitifolia P5CS have identified a key phenylalanine residue (F129) that, when mutated to alanine, significantly reduces the enzyme's sensitivity to proline feedback inhibition, leading to increased proline accumulation.[3][12]

In mammals, two P5CS isoforms exist due to alternative splicing, a short form (P5CS.s) and a long form (P5CS.l).[5][13] The short isoform is predominantly expressed in the gut and is subject to feedback inhibition by ornithine, a precursor for arginine synthesis.[4][5] This differential regulation allows for the channeling of P5C towards either proline or arginine biosynthesis depending on the metabolic needs of the tissue.[13] The long isoform is ubiquitously expressed and is insensitive to ornithine, primarily directing P5C towards proline synthesis.[5][13]

Transcriptional Regulation

The expression of the P5CS gene is also regulated at the transcriptional level in response to various stimuli, particularly in plants under abiotic stress conditions such as drought and high salinity.[7][11] Increased transcription of the P5CS gene leads to higher levels of the enzyme and subsequently, the accumulation of proline, which acts as an osmoprotectant.[2]

Quantitative Data on P5CS Kinetics and Inhibition

The following tables summarize key quantitative data on the enzymatic activity and inhibition of P5CS from various sources.

| Substrate | Organism/Isoform | Apparent Km | Reference |

| Glutamate | Arabidopsis thaliana P5CS1 | 1.8 mM | [7] |

| Glutamate | Arabidopsis thaliana P5CS2 | 3.2 mM | [7] |

| ATP | Arabidopsis thaliana P5CS1 | 0.4 mM | [7] |

| ATP | Arabidopsis thaliana P5CS2 | 0.76 mM | [8] |

| NADPH | Arabidopsis thaliana P5CS1 | 0.08 mM | [7] |

| NADPH | Arabidopsis thaliana P5CS2 | 0.12 mM | [7] |

| Inhibitor | Organism/Isoform | Inhibition Type | Apparent Ki | Reference |

| Proline | Vigna aconitifolia P5CS | Competitive (vs. Glutamate) | ~6 mM | [4] |

| Ornithine | Human P5CS (short isoform) | Feedback Inhibition | ~0.4 mM | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study P5CS.

Recombinant P5CS Expression and Purification

Objective: To produce and purify recombinant P5CS for in vitro characterization.

Methodology:

-

Cloning: The full-length cDNA encoding P5CS is cloned into a suitable expression vector, such as pET-28a(+), which often includes an N- or C-terminal affinity tag (e.g., His6-tag) for purification.[14]

-

Transformation: The expression vector is transformed into a suitable E. coli expression strain, such as BL21(DE3).[14]

-

Expression: A starter culture is grown overnight and then used to inoculate a larger volume of LB medium. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM. The culture is then incubated at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance protein solubility.[14]

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF). Cells are lysed by sonication on ice.[14]

-

Purification: The cell lysate is clarified by centrifugation. The supernatant containing the soluble recombinant protein is loaded onto an affinity chromatography column (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).[9] The column is washed with a wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20-50 mM) to remove non-specifically bound proteins. The recombinant P5CS is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).[9]

-

Purity Assessment: The purity of the eluted protein is assessed by SDS-PAGE. The concentration of the purified protein is determined using a protein assay, such as the Bradford assay.[1]

P5CS Enzyme Activity Assay (NADPH Oxidation Assay)

Objective: To measure the enzymatic activity of P5CS by monitoring the consumption of NADPH.[10]

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing:

-

100 mM Tris-HCl, pH 7.2

-

25 mM MgCl₂

-

75 mM L-Glutamate

-

5 mM ATP

-

0.4 mM NADPH

-

Purified P5CS enzyme or cell extract[1]

-

-

Assay Procedure:

-

The reaction is initiated by the addition of the enzyme to the reaction mixture.

-

The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP⁺, is monitored over time using a spectrophotometer.

-

The rate of the reaction is calculated from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).[1]

-

-

Data Analysis: Enzyme activity is typically expressed as units per milligram of protein (U/mg), where one unit is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.

Chromatin Immunoprecipitation (ChIP) for P5CS Gene Regulation Studies

Objective: To investigate the in vivo binding of transcription factors to the promoter region of the P5CS gene.

Methodology:

-

Cross-linking: Plant or animal cells/tissues are treated with formaldehyde (B43269) to cross-link proteins to DNA. The cross-linking is then quenched with glycine.[15]

-

Chromatin Preparation: Nuclei are isolated, and the chromatin is sheared into fragments of 200-1000 bp by sonication.[16]

-

Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the transcription factor of interest. Protein A/G beads are then used to pull down the antibody-transcription factor-DNA complexes.[16]

-

Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the proteins are digested with proteinase K. The DNA is then purified.[15]

-

Analysis: The purified DNA is analyzed by qPCR using primers specific to the P5CS promoter region to quantify the enrichment of the target DNA sequence.[16]

Signaling Pathways and Logical Relationships

The regulation of P5CS is integrated into broader cellular signaling networks. The following diagrams illustrate the core proline biosynthesis pathway and the feedback regulation of P5CS.

Caption: The proline biosynthesis pathway from glutamate, catalyzed by P5CS and P5CR.

References

- 1. plant-stress.weebly.com [plant-stress.weebly.com]

- 2. Inhibition of the proline metabolism rate-limiting enzyme P5CS allows proliferation of glutamine-restricted cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rupress.org [rupress.org]

- 4. This compound synthase and proline biosynthesis: From osmotolerance to rare metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 5 Steps to Protein Isolation and Purification | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. Enzymology and Regulation of δ1-Pyrroline-5-Carboxylate Synthetase 2 From Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Inhibition of the proline metabolism rate-limiting enzyme P5CS allows proliferation of glutamine-restricted cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Step-by-Step Guide to Expressing Recombinant Protein in E. coli [synapse.patsnap.com]

- 15. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]

- 16. PROTOCOLS: Chromatin Immunoprecipitation from Arabidopsis Tissues - PMC [pmc.ncbi.nlm.nih.gov]

Pyrroline-5-carboxylate Reductase (PYCR): A Linchpin in Proline Metabolism and a Key Therapeutic Target

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrroline-5-carboxylate reductase (PYCR) is a crucial housekeeping enzyme that catalyzes the final step in the biosynthesis of proline, a non-essential amino acid with profound implications for cellular physiology. This reaction, the NAD(P)H-dependent reduction of Δ¹-pyrroline-5-carboxylate (P5C) to L-proline, is a highly conserved process across nearly all organisms.[1] Beyond its fundamental role in protein synthesis, the metabolic pathway governed by PYCR is deeply integrated with cellular redox homeostasis, energy metabolism, and stress response. In recent years, PYCR has garnered significant attention from the scientific and pharmaceutical communities due to its consistent upregulation in numerous cancers, where it supports tumor growth, proliferation, and survival.[2][3][4][5][6][7][8] This guide provides a comprehensive technical overview of PYCR's function, enzymatic kinetics, involvement in signaling pathways, and its emergence as a compelling target for drug development.

Core Function and Biochemical Mechanism

The primary function of PYCR is to catalyze the reduction of P5C to proline. This reaction is the reductive half of the proline metabolic cycle, which balances the catabolic oxidation of proline back to P5C by proline dehydrogenase (PRODH).[2][9]

The Reaction:

Δ¹-pyrroline-5-carboxylate (P5C) + NAD(P)H + H⁺ <=> L-proline + NAD(P)⁺

This conversion is vital for several reasons:

-

Proline Production: It supplies the cell with proline for protein synthesis and as a component for collagen production.[10]

-

Redox Balancing: The reaction oxidizes NADH or NADPH, thereby regenerating NAD⁺ and NADP⁺. This function is critical for maintaining the intracellular redox equilibrium (NADH/NAD⁺ ratio) and links proline metabolism to other major pathways, such as the pentose (B10789219) phosphate (B84403) pathway (PPP) and the tricarboxylic acid (TCA) cycle.[4][11]

Structural Organization

The human PYCR1 enzyme assembles into a complex decameric structure, specifically a pentamer of homodimers, with ten catalytic sites.[1][12][13] Each monomer consists of two primary domains:

-

N-terminal Rossmann-fold Domain: This conserved structural motif is responsible for binding the dinucleotide cofactor, NAD(P)H.[2][4][12][13]

-

C-terminal α-helical Domain: This domain mediates the dimerization of PYCR monomers, which is essential for forming the complete, functional active site. It also plays a key role in binding the P5C substrate.[2][4][12]

The active site is formed at the interface of the two protomers within a dimer, highlighting the necessity of the oligomeric structure for catalytic activity.[2][4]

Human Isoforms of PYCR

Humans express three distinct PYCR isoforms, which exhibit differences in sequence identity, subcellular localization, and pathway preference.[14]

-

PYCR1 and PYCR2: These isoforms are highly homologous (around 85% sequence identity) and are primarily localized to the mitochondria.[4][14][15] They are mainly involved in the proline biosynthesis pathway originating from glutamate (B1630785) .[15] Mutations in the PYCR1 gene are associated with cutis laxa, a connective tissue disorder.[4][5][8]

-

PYCR3 (also known as PYCRL): This isoform is located in the cytosol and shares only about 45% sequence identity with PYCR1/2.[4][14] PYCR3 is exclusively linked to the proline biosynthesis pathway that starts from ornithine .[15]

This spatial and functional separation allows for differential regulation of proline synthesis depending on the metabolic state and substrate availability of the cell.

Quantitative Data: Enzyme Kinetics and Inhibition

The catalytic efficiency and substrate affinity of PYCR isoforms have been characterized, revealing important functional distinctions. Furthermore, the development of inhibitors is a key focus of research, providing tools to probe PYCR function and potential therapeutic leads.

Table 1: Comparative Steady-State Kinetic Parameters of Human PYCR Isoforms

| Isoform | Substrate | Coenzyme (Fixed Conc.) | Km (μM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) | Reference |

| PYCR1 | L-P5C | NADH (175 μM) | 300 | 48 | 1.6 x 10⁵ | [14] |

| PYCR3 | L-P5C | NADH (175 μM) | 700 | 150 | 2.1 x 10⁵ | [14] |

| PYCR3 | L-P5C | NADPH (175 μM) | 120 | 50 | 4.2 x 10⁵ | [14] |

| PYCR3 | NADH | L-P5C (400 μM) | 110 | 150 | 1.4 x 10⁶ | [14] |

| PYCR3 | NADPH | L-P5C (400 μM) | 30 | 50 | 1.7 x 10⁶ | [14] |

| PYCR2 | L-P5C | NADPH | - | - | 2.6 x 10⁷ | [16] |

Note: Kinetic parameters can vary based on experimental conditions such as pH, temperature, and buffer composition.

Table 2: Inhibition Constants for Selected PYCR Inhibitors

| Inhibitor | Target Isoform | Inhibition Type vs. P5C | Ki or IC₅₀ | Reference |

| N-formyl-L-proline | PYCR1 | Competitive | Ki = 100 μM | [10] |

| N-formyl-L-proline | PYCR3 | Competitive | Ki = 1.2 mM | [14] |

| Pargyline (B1678468) derivative (Compound 4) | PYCR1 | - | IC₅₀ = 8.8 μM | [17] |

| L-Proline | PYCR3 | Weak Competitive | Ki ≈ 5 mM | [14] |

| Thiazolidine-2-carboxylate | PYCR1 | Competitive | - | [10] |

Signaling Pathways and Physiological Roles

PYCR's function extends far beyond simple amino acid synthesis. It is a critical node in a complex network of metabolic and signaling pathways, particularly in the context of cancer.

Proline Biosynthesis Pathways

Proline can be synthesized from either glutamate or ornithine, with both pathways converging at the PYCR-catalyzed step.

Caption: Proline biosynthesis from glutamate (mitochondria) and ornithine (cytosol).

The Proline Cycle and Redox Homeostasis

The "proline cycle" involves the interconversion of proline and P5C, catalyzed by PYCR in the mitochondria and cytosol, and PRODH in the mitochondria. This cycle is not futile but serves as a critical mechanism for transferring redox potential between cellular compartments.[2] PYCR-mediated NAD(P)H oxidation is coupled with various metabolic processes, supporting ATP production, nucleotide synthesis, and maintaining redox balance.[4][9][11]

Caption: The proline cycle's role in mitochondrial respiration and redox shuttling.

PYCR's Role in Cancer Progression

PYCR1, in particular, is consistently upregulated in a wide array of malignancies, including liver, lung, breast, and bladder cancers.[4][5] Its elevated expression is often correlated with advanced tumor stages and poor patient prognosis.[5] PYCR supports tumorigenesis through multiple mechanisms:

-

Metabolic Reprogramming: By regenerating NAD⁺, PYCR sustains flux through glycolysis and the TCA cycle, providing the energy and building blocks required for rapid proliferation.[4]

-

Redox Homeostasis: Cancer cells experience high levels of oxidative stress. The proline cycle helps maintain redox balance, protecting cells from apoptosis.[3][4][5]

-

Signaling Pathway Activation: PYCR1 has been shown to promote cancer progression by activating pro-survival signaling pathways, such as JAK-STAT3 and MAPK/ERK.[18][19][20][21]

Caption: Mechanisms of PYCR1-driven cancer progression.

Experimental Protocols

Characterizing PYCR function and screening for inhibitors requires robust biochemical and cell-based assays.

Protocol 1: Spectrophotometric PYCR Activity Assay

This assay measures PYCR activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the consumption of NAD(P)H.[14]

-

Objective: To determine the kinetic parameters of PYCR.

-

Principle: The oxidation of NADH or NADPH to NAD⁺ or NADP⁺ leads to a loss of absorbance at 340 nm (ε = 6220 M⁻¹cm⁻¹).

-

Reagents & Materials:

-

Assay Buffer: 50 mM HEPES/NaOH, pH 7.5, 1 mM EDTA.[14]

-

Purified PYCR enzyme.

-

Substrate: D,L-P5C solution, neutralized to ~pH 7.0.

-

Cofactor: NADH or NADPH stock solution (e.g., 10 mM).

-

96-well UV-transparent microplate.

-

Microplate spectrophotometer capable of reading absorbance at 340 nm.

-

-

Procedure:

-

Prepare a reaction mixture in each well of the microplate containing assay buffer and the desired fixed concentration of one substrate (e.g., 175 μM NADH).[14]

-

Add varying concentrations of the second substrate (e.g., a serial dilution of P5C).

-

Pre-incubate the plate at the desired temperature (e.g., 26°C) for 5 minutes.[14]

-

Initiate the reaction by adding a small volume of purified PYCR enzyme to each well.

-

Immediately begin monitoring the decrease in absorbance at 340 nm in kinetic mode for 5-10 minutes.

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.

-

Plot V₀ against the variable substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Protocol 2: Workflow for Recombinant PYCR Expression and Purification

This workflow describes the general steps for producing pure, active PYCR for use in biochemical assays.

Caption: General workflow for recombinant PYCR protein expression and purification.

Protocol 3: Western Blot Analysis of PYCR Expression

This method is used to detect and quantify PYCR protein levels in cell or tissue lysates.

-

Objective: To compare PYCR protein expression between different samples (e.g., cancer vs. normal tissue).

-

Procedure:

-

Protein Extraction: Lyse cells or tissues in RIPA buffer with protease inhibitors. Quantify total protein concentration using a BCA assay.[18]

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a 12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1-2 hours at room temperature to prevent non-specific antibody binding.[18]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for a PYCR isoform (e.g., anti-PYCR1) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use a loading control like β-actin or GAPDH to normalize protein levels.

-

PYCR as a Target for Drug Development

The dependence of many cancers on the proline biosynthesis pathway makes PYCR, particularly PYCR1, an attractive target for therapeutic intervention.[2][17] Inhibiting PYCR has been shown to diminish cancer cell growth, highlighting its potential as a target for novel anti-cancer drugs.[2][10]

Strategies and Challenges:

-

Inhibitor Design: Drug discovery efforts have focused on developing small molecule inhibitors.[17][22][23][24] Initial hits have included fragment-like molecules such as pargyline and proline analogs like N-formyl-L-proline.[10][17]

-

Isoform Specificity: A major challenge is to develop inhibitors that are specific for one PYCR isoform (e.g., PYCR1) over the others to minimize off-target effects. The high sequence identity between the active sites of PYCR1 and PYCR2 makes this particularly difficult.[2][4]

-

Therapeutic Potential: PYCR1 inhibitors could potentially be used to disrupt cancer metabolism, increase oxidative stress to induce apoptosis, and overcome therapy resistance.[5] The development of potent and selective chemical probes is a critical next step to fully validate PYCR1 as a clinical target.[9]

Conclusion

This compound reductase is a central enzyme in cellular metabolism, performing the essential conversion of P5C to proline. Its role, however, is multifaceted, extending to the regulation of redox balance, energy production, and the activation of critical signaling pathways. The pronounced upregulation of PYCR1 in numerous cancers and its key role in supporting malignant phenotypes have firmly established it as a high-priority target for oncologic drug discovery. Future research focused on the development of isoform-specific inhibitors and a deeper understanding of its regulatory networks will be crucial for translating the therapeutic potential of targeting PYCR into effective clinical strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure, Biochemistry, and Gene Expression Patterns of the Proline Biosynthetic Enzyme this compound Reductase (PYCR), An Emerging Cancer Therapy Target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PYCR, a key enzyme in proline metabolism, functions in tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The key enzyme PYCR1 in proline metabolism: a dual driver of cancer progression and fibrotic remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. PYCR, a key enzyme in proline metabolism, functions in tumorigenesis - ProQuest [proquest.com]

- 8. researchgate.net [researchgate.net]

- 9. Screening a knowledge‐based library of low molecular weight compounds against the proline biosynthetic enzyme 1‐pyrroline‐5‐carboxylate 1 (PYCR1) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel Fragment Inhibitors of PYCR1 from Docking-Guided X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. P5C as an Interface of Proline Interconvertible Amino Acids and Its Role in Regulation of Cell Survival and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Crystal structure of human this compound reductase. | Janelia Research Campus [janelia.org]

- 14. Expression and Kinetic Characterization of PYCR3 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Functional Specialization in Proline Biosynthesis of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Kinetics of human this compound reductase in l-thioproline metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A fragment-like approach to PYCR1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. PYCR1 promotes the malignant progression of lung cancer through the JAK-STAT3 signaling pathway via PRODH-dependent glutamine synthesize - PMC [pmc.ncbi.nlm.nih.gov]

- 19. PYCR1 this compound reductase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Effect and mechanism of PYCR1 on biological function of hepatocellular carcinoma cells under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. eurekaselect.com [eurekaselect.com]

- 24. researchgate.net [researchgate.net]

The Central Role of Proline Dehydrogenase (PRODH) in Pyrroline-5-Carboxylate (P5C) Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary